N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine
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Overview
Description
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine: is a complex organic compound featuring a combination of heterocyclic structures, including thiophene, thiazole, azetidine, and pyridazine rings
Mechanism of Action
Target of Action
Compounds with a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can modulate signaling pathways involved in cell growth and differentiation . Additionally, this compound may bind to specific receptors on cell surfaces, altering their conformation and activity, thereby affecting downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis, a programmed cell death mechanism, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, triggering the caspase cascade that culminates in cell death. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes. By binding to specific nucleotide sequences, this compound can inhibit the binding of transcription factors, thereby modulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Thiophene Attachment: The thiophene ring is introduced through a Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a thiophene boronic acid with a halogenated thiazole derivative.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
Pyridazine Ring Formation: The pyridazine ring is synthesized via the condensation of hydrazine with a diketone or α,β-unsaturated carbonyl compound.
Final Coupling: The final step involves coupling the azetidine derivative with the pyridazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in diseases such as cancer or infectious diseases.
Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials due to its conjugated system.
Biological Research: It can be used as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine: can be compared with other heterocyclic compounds such as:
Uniqueness
- The combination of these heterocyclic rings in a single molecule provides a unique scaffold that can interact with multiple biological targets, offering potential advantages in drug design and material science applications.
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c21-15(14-18-11(9-23-14)12-3-2-6-22-12)20-7-10(8-20)17-13-4-1-5-16-19-13/h1-6,9-10H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHOMLYJYAXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC(=CS2)C3=CC=CS3)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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